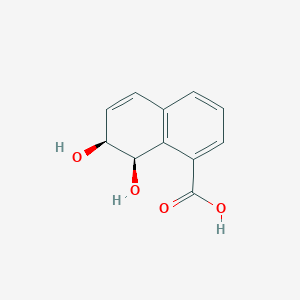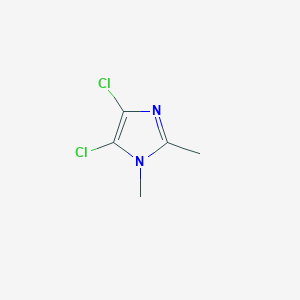
(S)-1-(Pyrrolidin-2-yl)cyclopentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Deoxygartanin can be synthesized through various chemical reactions involving the condensation of appropriate precursors. One common method involves the use of Friedel-Crafts acylation followed by cyclization and hydroxylation steps . The reaction conditions typically include the use of Lewis acids such as aluminum chloride and solvents like dichloromethane.
Industrial Production Methods: Industrial production of 8-Deoxygartanin often involves extraction from natural sources, particularly the mangosteen fruit. The extraction process includes solvent extraction, followed by chromatographic purification to isolate the pure compound . This method is preferred due to the complexity and cost associated with synthetic routes.
Chemical Reactions Analysis
Types of Reactions: 8-Deoxygartanin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the xanthone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted xanthones, quinones, and dihydro derivatives .
Scientific Research Applications
8-Deoxygartanin has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-Deoxygartanin involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and inhibits oxidative enzymes, reducing oxidative stress.
Anti-inflammatory Activity: It inhibits the activation of the NF-κB pathway, reducing the production of pro-inflammatory cytokines.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation.
Comparison with Similar Compounds
Alpha-Mangostin: A well-known xanthone with potent antioxidant and anticancer properties.
Garcinone C and D: Xanthones with significant anticancer activities.
Uniqueness: 8-Deoxygartanin is unique due to its specific hydroxylation and prenylation pattern, which contributes to its distinct biological activities and chemical reactivity . Its selective inhibition of butyrylcholinesterase and potential as an anti-Alzheimer’s agent further highlight its uniqueness .
Properties
CAS No. |
174195-98-3 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-[(2S)-pyrrolidin-2-yl]cyclopentan-1-ol |
InChI |
InChI=1S/C9H17NO/c11-9(5-1-2-6-9)8-4-3-7-10-8/h8,10-11H,1-7H2/t8-/m0/s1 |
InChI Key |
QQUKQBYVRHYKMW-QMMMGPOBSA-N |
SMILES |
C1CCC(C1)(C2CCCN2)O |
Isomeric SMILES |
C1CCC(C1)([C@@H]2CCCN2)O |
Canonical SMILES |
C1CCC(C1)(C2CCCN2)O |
Synonyms |
Cyclopentanol, 1-(2S)-2-pyrrolidinyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate](/img/structure/B69587.png)


![4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester](/img/structure/B69599.png)


![Ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate](/img/structure/B69603.png)

